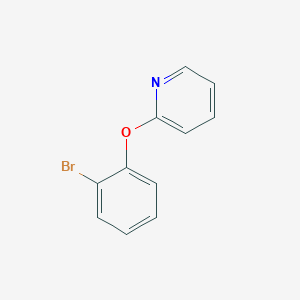

2-(2-Bromophenoxy)pyridine

Vue d'ensemble

Description

2-(2-Bromophenoxy)pyridine is a heterocyclic organic compound with the chemical formula C12H8BrNO. It is a pyridine-based molecule with a two-bromophenyl group. This compound is an important building block in medicinal chemistry research, as it is incorporated into various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)pyridine typically involves the reaction of 2-Iodopyridine with 2-Bromophenol. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions usually include heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromophenoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of this compound with various functional groups replacing the bromine atom.

Oxidation Reactions: The major products are oxides and other oxidized derivatives.

Reduction Reactions: The major products are reduced derivatives with hydrogen atoms replacing the bromine atom.

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the primary uses of 2-(2-Bromophenoxy)pyridine is as a precursor in pharmaceutical synthesis. It serves as a building block for various drugs, particularly those targeting neurological disorders.

Key Pharmaceuticals Developed

| Drug Class | Examples | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Aspirin analogs | Inhibition of cyclooxygenase enzymes |

| Antidepressants | Selective serotonin reuptake inhibitors (SSRIs) | Modulation of serotonin levels |

| Antipsychotics | Dopamine receptor antagonists | Blocking dopamine receptors to reduce psychotic symptoms |

The compound's ability to be easily modified allows for the development of new drugs with varying properties, enhancing its utility in medicinal chemistry .

Agrochemical Applications

In the agrochemical sector, this compound is utilized to synthesize pesticides and herbicides. Its derivatives can be engineered to improve efficacy and reduce toxicity.

Agrochemical Products

| Type | Examples | Properties |

|---|---|---|

| Herbicides | Glyphosate analogs | Targeting specific weed species |

| Pesticides | Insect growth regulators | Disruption of insect development |

| Fungicides | Triazole derivatives | Broad-spectrum activity against fungal pathogens |

These compounds are crucial for enhancing agricultural productivity while minimizing environmental impact .

Dyes and Colorants

This compound is also significant in the dye industry. It serves as a precursor for synthesizing various aromatic dyes used in textiles and plastics.

Dye Applications

| Industry | Dye Type | Applications |

|---|---|---|

| Textile | Reactive dyes | Fabric coloring and printing |

| Plastics | Pigmented dyes | Coloring plastic products |

| Paper | Optical brighteners | Enhancing brightness and whiteness of paper products |

The compound's structural versatility allows for the creation of dyes with diverse colors and properties .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is used to synthesize aroma compounds that enhance food products and personal care items.

Flavor and Fragrance Products

| Application Area | Examples | Characteristics |

|---|---|---|

| Food | Flavor enhancers | Natural and synthetic flavor compounds |

| Personal Care | Fragrance formulations | Long-lasting scents for cosmetics and toiletries |

The ability to modify the compound facilitates the development of unique aroma profiles tailored to market demands .

Mécanisme D'action

The mechanism of action of 2-(2-Bromophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Chlorophenoxy)pyridine

- 2-(2-Fluorophenoxy)pyridine

- 2-(2-Iodophenoxy)pyridine

Uniqueness

2-(2-Bromophenoxy)pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards molecular targets .

Activité Biologique

2-(2-Bromophenoxy)pyridine is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C11H8BrNO. The compound features a brominated phenoxy group attached to a pyridine ring, which contributes to its unique chemical properties. The synthesis typically involves the bromination of phenol followed by nucleophilic substitution with pyridine, yielding the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various substituted compounds, it was found that derivatives of pyridine, including this compound, showed potent inhibition against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a potential role in cancer therapy, particularly against resistant strains .

The biological activity of this compound is linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The bromine atom enhances the compound's affinity for certain enzymes, potentially inhibiting their activity and disrupting metabolic processes.

- DNA Interaction : Similar to other pyridine derivatives, it may intercalate with DNA, interfering with replication and transcription processes .

Case Studies

- Antimicrobial Efficacy : A recent study tested this compound against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies .

- Cancer Cell Line Testing : In experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, with IC50 values indicating significant potency compared to control treatments .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, DNA intercalation |

| Related Compound A | Moderate | Low | Enzyme inhibition |

| Related Compound B | Low | High | DNA intercalation |

Propriétés

IUPAC Name |

2-(2-bromophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNHOCXRZOGARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.